![molecular formula C21H14O3S B587832 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene CAS No. 177744-96-6](/img/structure/B587832.png)

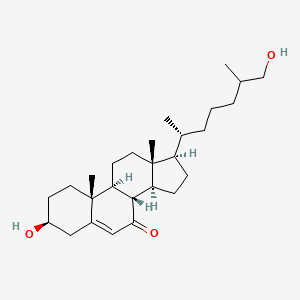

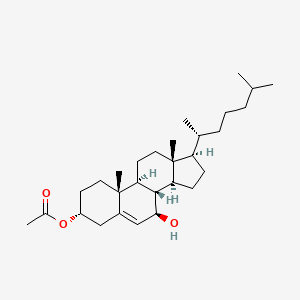

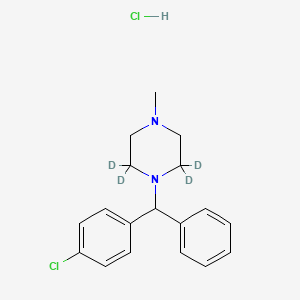

2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene

Vue d'ensemble

Description

“2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene” is a small molecule that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “this compound”, involves various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C14H10O2S . The benzo[b]thiophene and phenyl ring planes are twisted with respect to the carbonyl plane .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

The average weight of “this compound” is 242.293 and its monoisotopic weight is 242.040150254 . Its chemical formula is C14H10O2S .Applications De Recherche Scientifique

Synthesis and Chemical Properties 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene and its derivatives play a crucial role in the synthesis of condensed sulfur heterocycles, acting as intermediates. These compounds are characterized by their ability to undergo transformation into O-carbamate, facilitating the regiocontrolled introduction of substituents through directed metallation. The synthesis, properties, and reactions of various hydroxybenzo[b]thiophenes have been extensively studied, highlighting their significance in organic synthesis and the development of new chemical entities with potential biological activities. This research is foundational for advancing the chemistry of sulfur heterocycles and expanding the toolbox for drug discovery and materials science (Wahidulla & Bhattacharjee, 2013; Mereyala, Banda, & Sirajud Doulah, 2013).

Antiproliferative Activity Against Cancer Cells A notable study on hydroxyl-containing benzo[b]thiophene analogs revealed their selectivity towards laryngeal cancer cells, with specific compounds showing antiproliferative activity. This activity is linked to their ability to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through modulation of the BAX/BCL-2 ratio and activation of the caspase cascade. These findings underscore the potential therapeutic applications of these compounds in cancer treatment, particularly when combined with other drugs to enhance chemotherapy efficacy (Haridevamuthu et al., 2023).

Photochromic Properties The synthesis of photochromic thieno-2H-chromenes from hydroxybenzo[b]thiophenes highlights the application of these compounds in materials science. The development of photochromic materials is significant for various technologies, including smart windows, optical data storage, and security printing. The specific conditions for the synthesis and the photochromic behavior of the target compounds provide a pathway for designing materials with tailored optical properties (Queiroz et al., 2000).

Dual 5-LOX/COX Inhibitory Activity Research on 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has demonstrated promising in vitro activity as dual 5-LOX/COX inhibitors. These findings suggest potential applications in the development of anti-inflammatory drugs, highlighting the therapeutic relevance of hydroxybenzo[b]thiophene derivatives in addressing conditions characterized by inflammation and pain (Hansen et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

LY88074, also known as 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, is an analog of Raloxifene . The primary target of LY88074 is the Estrogen Receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

LY88074 acts as an agonist of ERβ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, LY88074 initiates a response when it binds to ERβ . The compound stimulates uterine cell proliferation .

Biochemical Pathways

It is known that raloxifene, the compound ly88074 is an analog of, plays a role in improving the mechanical properties of bone in a cell- and estrogen receptor-independent manner . This suggests that LY88074 may also influence bone health.

Pharmacokinetics

It’s worth noting that the removal of the aminoethylpiperdine moiety in ly88074 reduces bone binding compared to raloxifene . This could potentially affect its bioavailability and distribution within the body.

Result of Action

The primary result of LY88074’s action is the stimulation of uterine cell proliferation . Additionally, it is suggested that LY88074, like Raloxifene, may reduce fracture risk by improving the mechanical properties of bone .

Analyse Biochimique

Biochemical Properties

LY88074 is an agonist of ERβ (EC50 = 232 nM) . It interacts with estrogen receptors, particularly ERβ, to exert its effects . The nature of these interactions involves the binding of LY88074 to the receptor, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

LY88074 has been shown to stimulate uterine cell proliferation . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism in a manner that promotes cell growth and division .

Molecular Mechanism

The molecular mechanism of LY88074 involves its interaction with estrogen receptors, particularly ERβ . By binding to these receptors, LY88074 can influence the activity of various enzymes and proteins, potentially leading to changes in gene expression .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene involves the condensation of 4-hydroxybenzoic acid with 2,4-dihydroxybenzaldehyde to form a chalcone intermediate, which is then cyclized with 2-hydroxybenzothiophene to yield the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2,4-dihydroxybenzaldehyde", "2-hydroxybenzothiophene" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzoic acid with 2,4-dihydroxybenzaldehyde using a base catalyst such as sodium hydroxide to form a chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with 2-hydroxybenzothiophene using a Lewis acid catalyst such as boron trifluoride to yield the final product.", "Step 3: Purification of the final product using techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

177744-96-6 |

Formule moléculaire |

C21H14O3S |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone |

InChI |

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H |

Clé InChI |

YCHUQIIHHWWHLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Synonymes |

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

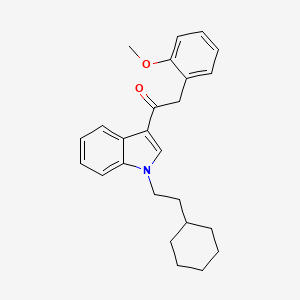

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)